molecular formula C19H16FNO3 B2874514 METHYL 6-FLUORO-4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE CAS No. 1358496-06-6

METHYL 6-FLUORO-4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE

Cat. No.: B2874514
CAS No.: 1358496-06-6
M. Wt: 325.339
InChI Key: BFQBTSKFUZKEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 6-FLUORO-4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position, a methoxy group attached to a 4-methylphenyl ring at the 4th position, and a methyl ester group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-FLUORO-4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. For this compound, the Friedländer synthesis is often preferred, involving the condensation of aniline derivatives with carbonyl compounds.

    Introduction of the Fluorine Atom: The fluorine atom at the 6th position can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Esterification: The carboxylic acid group at the 2nd position is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 6-FLUORO-4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex quinoline derivatives with potential therapeutic applications.

    Material Science: Explored for its use in the development of organic electronic materials and fluorescent dyes.

Mechanism of Action

The mechanism of action of METHYL 6-FLUORO-4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes involved in cell proliferation, making it a potential anti-cancer agent.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Pathway Modulation: It can influence signaling pathways related to inflammation and microbial growth, contributing to its anti-inflammatory and antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    METHYL 6-FLUOROQUINOLINE-2-CARBOXYLATE: Lacks the methoxy and 4-methylphenyl groups, resulting in different biological activities.

    METHYL 4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE: Lacks the fluorine atom, which may affect its reactivity and potency.

    6-FLUORO-4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLIC ACID: The carboxylic acid form, which may have different solubility and bioavailability properties.

Uniqueness

METHYL 6-FLUORO-4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE is unique due to the combination of its fluorine atom, methoxy group, and methyl ester, which collectively contribute to its distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and biological research.

Properties

IUPAC Name

methyl 6-fluoro-4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c1-12-3-5-13(6-4-12)11-24-18-10-17(19(22)23-2)21-16-8-7-14(20)9-15(16)18/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQBTSKFUZKEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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